tert-butyl N-(4-amino-2-methoxybutyl)carbamate
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Overview
Description
tert-Butyl N-(4-amino-2-methoxybutyl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is characterized by the presence of a tert-butyl group, an amino group, and a methoxy group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-amino-2-methoxybutyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method is the reaction of tert-butyl carbamate with 4-amino-2-methoxybutanol in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(4-amino-2-methoxybutyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbamate group can be reduced to yield the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
- Oxidation products include nitroso and nitro derivatives.
- Reduction products include primary amines.
- Substitution reactions yield various substituted carbamates depending on the nucleophile used .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-(4-amino-2-methoxybutyl)carbamate is used as a protecting group for amines. It allows for selective reactions to occur at other functional groups without affecting the protected amine .
Biology and Medicine: This compound is used in the synthesis of pharmaceuticals and biologically active molecules. Its stability and ease of removal make it an ideal protecting group in peptide synthesis and other biochemical applications .
Industry: In the chemical industry, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-(4-amino-2-methoxybutyl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group protects the amino functionality during chemical reactions, preventing unwanted side reactions. The protecting group can be removed under mild acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate used for similar protecting purposes.
N-Boc-ethylenediamine: Another carbamate used in peptide synthesis.
tert-Butyl [4-(2-hydroxyethyl)phenyl]carbamate: Used in organic synthesis and as a protecting group.
Uniqueness: tert-Butyl N-(4-amino-2-methoxybutyl)carbamate is unique due to its specific functional groups, which provide distinct reactivity and versatility in chemical synthesis. Its combination of tert-butyl, amino, and methoxy groups allows for a wide range of chemical transformations and applications .
Properties
Molecular Formula |
C10H22N2O3 |
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Molecular Weight |
218.29 g/mol |
IUPAC Name |
tert-butyl N-(4-amino-2-methoxybutyl)carbamate |
InChI |
InChI=1S/C10H22N2O3/c1-10(2,3)15-9(13)12-7-8(14-4)5-6-11/h8H,5-7,11H2,1-4H3,(H,12,13) |
InChI Key |
CFIHMCMMDZOJAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CCN)OC |
Origin of Product |
United States |
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